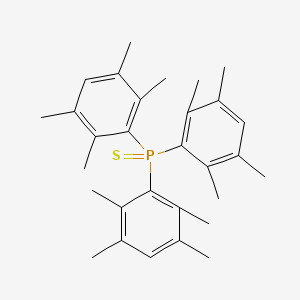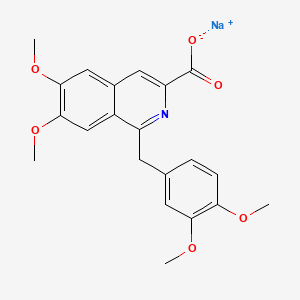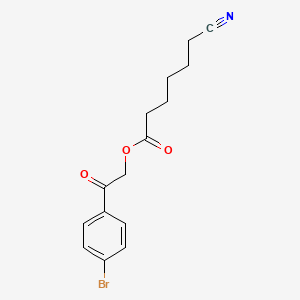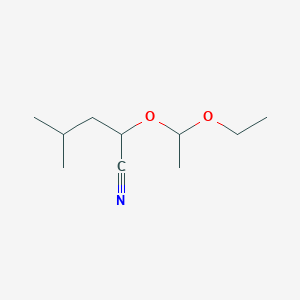
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a central phosphorus atom bonded to three 2,3,5,6-tetramethylphenyl groups and a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of tris(2,3,5,6-tetramethylphenyl)phosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P(C6H2(CH3)4)3+S→PS(C6H2(CH3)4)3
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its phosphine precursor.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tris(2,3,5,6-tetramethylphenyl)phosphine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The sulfur and phosphorus atoms provide sites for interaction with metal ions, facilitating various catalytic reactions. The compound’s unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,3,5,6-tetramethylphenyl)phosphine: The precursor to Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane.
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: A borane compound with similar phenyl groups.
2,3,5,6-Tetramethyl-p-phenylenediamine: A related aromatic compound with similar methyl substitutions.
Uniqueness
This compound is unique due to the presence of both sulfur and phosphorus atoms in its structure, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
63491-96-3 |
|---|---|
Formule moléculaire |
C30H39PS |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
sulfanylidene-tris(2,3,5,6-tetramethylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C30H39PS/c1-16-13-17(2)23(8)28(22(16)7)31(32,29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3 |
Clé InChI |
DVOXUUYOTFZYSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)P(=S)(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)



![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)
![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)

![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
![6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14511658.png)
![1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene](/img/structure/B14511659.png)



